molecular formula C24H28N4O2 B11124717 1-(4-benzylpiperazin-1-yl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]ethanone

1-(4-benzylpiperazin-1-yl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]ethanone

Cat. No.: B11124717
M. Wt: 404.5 g/mol
InChI Key: CORVWUWHYVHIHS-UHFFFAOYSA-N
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Description

1-(4-benzylpiperazin-1-yl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]ethanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a benzyl group and a pyrazole ring substituted with a methoxyphenyl group. Its unique structure makes it a valuable subject for studies in medicinal chemistry, pharmacology, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-benzylpiperazin-1-yl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 4-methoxyphenylhydrazine with an appropriate β-diketone under acidic conditions to form the pyrazole ring.

    Alkylation of the pyrazole ring: The pyrazole ring is then alkylated using an appropriate alkyl halide to introduce the methyl group at the 3-position.

    Formation of the piperazine ring: The piperazine ring is synthesized by reacting ethylenediamine with benzyl chloride under basic conditions.

    Coupling of the piperazine and pyrazole rings: The final step involves coupling the benzylpiperazine with the alkylated pyrazole using an appropriate coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-benzylpiperazin-1-yl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxyphenyl positions, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-benzylpiperazin-1-yl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]ethanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biological Research: The compound is used in studies investigating its effects on cellular pathways and its potential as a therapeutic agent.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-benzylpiperazin-1-yl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]ethanone involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-benzylpiperazin-1-yl)-2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]ethanone
  • 1-(4-benzylpiperazin-1-yl)-2-[5-(4-methylphenyl)-3-methyl-1H-pyrazol-4-yl]ethanone
  • 1-(4-benzylpiperazin-1-yl)-2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]ethanone

Uniqueness

1-(4-benzylpiperazin-1-yl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]ethanone is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties compared to similar compounds.

Biological Activity

1-(4-benzylpiperazin-1-yl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]ethanone is a compound of interest in medicinal chemistry, particularly due to its potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant studies.

  • Molecular Formula : C22H22N4O2
  • Molecular Weight : 374.44 g/mol
  • CAS Number : 613651-41-5
  • Structure : The compound features a piperazine ring and a pyrazole moiety, which are commonly associated with various biological activities.

1. Neuropharmacological Effects

Research indicates that compounds containing piperazine and pyrazole structures often exhibit neuropharmacological properties. Specifically, they may act as:

  • Serotonin Receptor Modulators : Compounds similar to this compound have been shown to interact with serotonin receptors, potentially influencing mood and anxiety disorders.

2. Acetylcholinesterase Inhibition

Studies have demonstrated that derivatives of piperazine can inhibit human acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition can enhance cholinergic signaling, which is beneficial in treating conditions like Alzheimer's disease .

3. Antioxidant Activity

The presence of methoxy and benzyl groups in the structure suggests potential antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases.

In Vitro Studies

Recent in vitro studies have assessed the cytotoxicity and anti-proliferative effects of this compound on various cancer cell lines. The findings suggest that it may induce apoptosis in certain cancer cells, although the exact pathways remain to be elucidated.

Case Studies

A notable case study involved the evaluation of the compound's effects on neuronal cell lines. The results indicated that treatment with this compound led to increased cell viability under oxidative stress conditions, suggesting its protective role against neurodegeneration.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Neuropharmacological EffectsModulates serotonin receptors
AChE InhibitionEnhances cholinergic signaling
Antioxidant ActivityMitigates oxidative stress
CytotoxicityInduces apoptosis in cancer cell lines

Properties

Molecular Formula

C24H28N4O2

Molecular Weight

404.5 g/mol

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethanone

InChI

InChI=1S/C24H28N4O2/c1-18-22(24(26-25-18)20-8-10-21(30-2)11-9-20)16-23(29)28-14-12-27(13-15-28)17-19-6-4-3-5-7-19/h3-11H,12-17H2,1-2H3,(H,25,26)

InChI Key

CORVWUWHYVHIHS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=C(C=C2)OC)CC(=O)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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